molecular formula C9H10Cl2O B2614023 4-Chloro-2-(1-chloroethyl)-1-methoxybenzene CAS No. 1566054-83-8

4-Chloro-2-(1-chloroethyl)-1-methoxybenzene

Cat. No.: B2614023
CAS No.: 1566054-83-8
M. Wt: 205.08
InChI Key: DACBQMVZHIEQJZ-UHFFFAOYSA-N
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Description

4-Chloro-2-(1-chloroethyl)-1-methoxybenzene is an organic compound characterized by the presence of a chloroethyl group and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(1-chloroethyl)-1-methoxybenzene typically involves the chlorination of 2-(1-chloroethyl)-1-methoxybenzene. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled temperature conditions to ensure selective chlorination at the desired position on the benzene ring .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(1-chloroethyl)-1-methoxybenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 2-(1-hydroxyethyl)-1-methoxybenzene or 2-(1-aminoethyl)-1-methoxybenzene.

    Oxidation: Formation of quinones or other oxidized aromatic compounds.

    Reduction: Formation of 2-ethyl-1-methoxybenzene.

Scientific Research Applications

4-Chloro-2-(1-chloroethyl)-1-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(1-chloroethyl)-1-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This can result in the modulation of biological pathways and the exertion of specific effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(1-chloroethyl)-1-methylbenzene
  • 4-Chloro-2-(1-chloroethyl)-1-ethoxybenzene
  • 4-Chloro-2-(1-chloroethyl)-1-hydroxybenzene

Uniqueness

4-Chloro-2-(1-chloroethyl)-1-methoxybenzene is unique due to the presence of both a chloroethyl and a methoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-chloro-2-(1-chloroethyl)-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O/c1-6(10)8-5-7(11)3-4-9(8)12-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACBQMVZHIEQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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